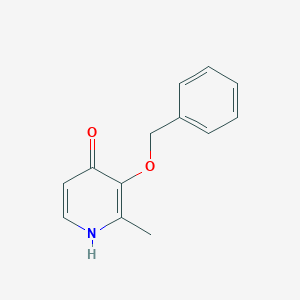
3-(苄氧基)-2-甲基吡啶-4(1H)-酮
概述
描述
The compound “3-(Benzyloxy)-2-methylpyridin-4(1H)-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom, one nitrogen atom, and a ketone functional group. The “benzyloxy” indicates the presence of a benzyl group attached through an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction or a cyclization reaction. The benzyloxy group could be introduced through a nucleophilic substitution or an etherification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring and the benzyloxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyridinone ring and the benzyloxy group. The pyridinone ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The benzyloxy group could potentially participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridinone ring and the benzyloxy group. For example, the compound might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the ether group might influence the polarity of the compound .科学研究应用
合成和化学反应
- 2-苄氧基-1-甲基吡啶三氟甲磺酸盐用于对醇进行苄基化,通过加热过程将它们转化为苄基醚,展示了它在有机合成中的用途以及与各种醇(Poon & Dudley, 2006)的反应性。
杂环化合物合成中的应用
- 这种化合物在通过多组分反应合成一系列3,3′-苄亚亚甲基双衍生物中起着关键作用,突显了它在创建复杂杂环化合物中的作用(Shi et al., 2008)。
光物理学和电化学研究
- 涉及2-(4-甲基吡啶-2-基)苯并[d]-X-唑衍生物的钌(II)双(2,2′-联吡啶)络合物的研究表明该化合物在研究电化学行为和电化学发光(Gobetto et al., 2006)方面的相关性。
抗自由基活性
- 3-(苄氧基)-2-甲基吡啶-4(1H)-酮的衍生物已被证明对DPPH和ABTS自由基具有抗氧化活性,突显了其在开发抗氧化剂的潜力(Kulakov et al., 2018)。
丝氨酸蛋白酶抑制
- 对与3-(苄氧基)-2-甲基吡啶-4(1H)-酮密切相关的2-苄氧基-4H-3,1-苯并噁唑-4-酮的研究表明它们作为各种丝氨酸蛋白酶的抑制剂的有效性,在药理学背景下具有相关性(Gütschow et al., 1998)。
荧光研究和细胞渗透性
- 与3-(苄氧基)-2-甲基吡啶-4(1H)-酮相关的化合物已被用于荧光研究,以确定与淀粉样蛋白的相互作用并评估细胞渗透性,有助于阿尔茨海默病研究(Telpoukhovskaia et al., 2015)。
配位化学和电化学
- 该化合物在低价铼多吡啶络合物的合成和研究中发挥作用,促进了配位化学和电化学的探索(Helberg et al., 1996)。
药代动力学和抗纤维化潜力
- 对类似于3-(苄氧基)-2-甲基吡啶-4(1H)-酮的化合物的药代动力学进行研究,特别是在ALK5抑制的背景下,对它们作为抗纤维化药物的使用具有重要意义(Kim et al., 2008)。
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
属性
IUPAC Name |
2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGCSWOAILTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-2-methyl-4(1H)-pyridinone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


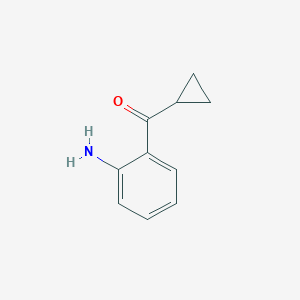
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
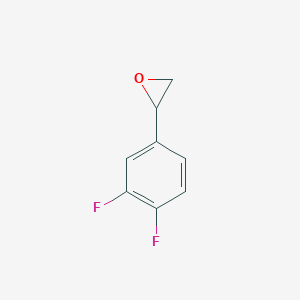
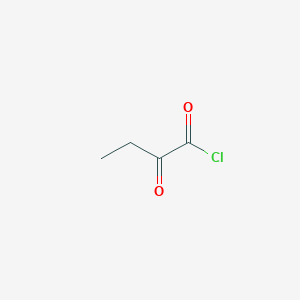
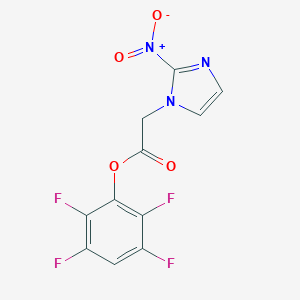
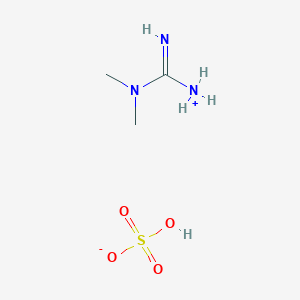
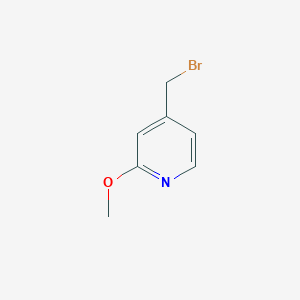
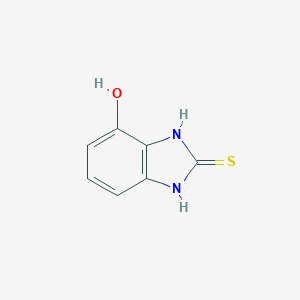
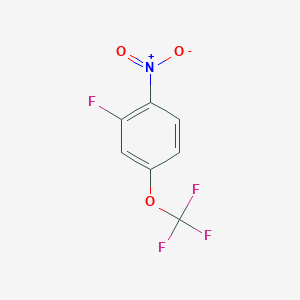
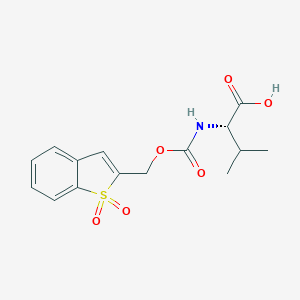
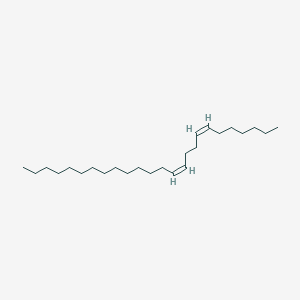
![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)